6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with methoxy groups attached to the 6th position of the imidazo ring and the 4th position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to be efficient and environmentally friendly . The reaction proceeds through the formation of an intermediate imine, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: An impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist.
2-Phenylimidazo[1,2-a]pyridine: Known for its antiviral and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-5-3-11(4-6-12)14-10-17-9-13(19-2)7-8-15(17)16-14/h3-10H,1-2H3 |
InChI Key |
LJNAMKBLWRTDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)OC |
Origin of Product |
United States |
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